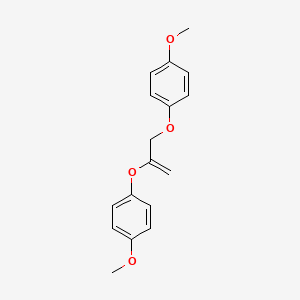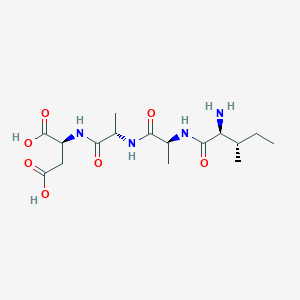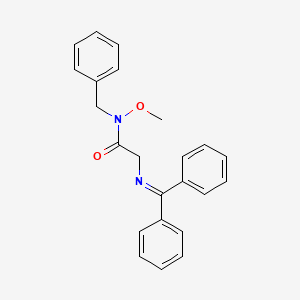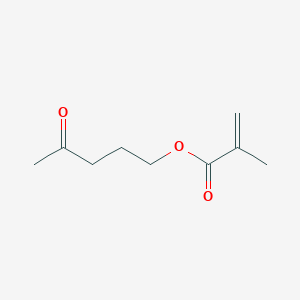
2,3-Bis(4-methoxyphenoxy)propene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Bis(4-methoxyphenoxy)propene is an organic compound characterized by the presence of two methoxyphenoxy groups attached to a propene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Bis(4-methoxyphenoxy)propene typically involves the reaction of 4-methoxyphenol with epichlorohydrin, followed by dehydrohalogenation. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the dehydrohalogenation step.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions: 2,3-Bis(4-methoxyphenoxy)propene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bond in the propene backbone to a single bond, forming saturated derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as sodium methoxide or sodium ethoxide can be used for nucleophilic aromatic substitution.
Major Products:
Oxidation: Formation of 2,3-bis(4-methoxyphenoxy)propanone.
Reduction: Formation of 2,3-bis(4-methoxyphenoxy)propane.
Substitution: Formation of derivatives with various functional groups replacing the methoxy groups.
Wissenschaftliche Forschungsanwendungen
2,3-Bis(4-methoxyphenoxy)propene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anti-tumor properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Wirkmechanismus
The mechanism of action of 2,3-Bis(4-methoxyphenoxy)propene involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory enzymes and cytokines. The compound’s structure allows it to interact with various biological molecules, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
2-(2-Methoxyphenoxy)-1,3-propanediol: Shares a similar methoxyphenoxy structure but differs in the backbone.
2,2-Bis(4-methoxyphenyl)propane: Another compound with methoxyphenyl groups but with a different central structure.
Uniqueness: 2,3-Bis(4-methoxyphenoxy)propene is unique due to its specific propene backbone, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Eigenschaften
CAS-Nummer |
199923-55-2 |
|---|---|
Molekularformel |
C17H18O4 |
Molekulargewicht |
286.32 g/mol |
IUPAC-Name |
1-methoxy-4-[2-(4-methoxyphenoxy)prop-2-enoxy]benzene |
InChI |
InChI=1S/C17H18O4/c1-13(21-17-10-6-15(19-3)7-11-17)12-20-16-8-4-14(18-2)5-9-16/h4-11H,1,12H2,2-3H3 |
InChI-Schlüssel |
UQRICKSMJITSQC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)OCC(=C)OC2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 3-bromo-2-(bromomethyl)-4-chloro-, methyl ester](/img/structure/B12580588.png)
![Benzamide, N-[(4-chlorophenyl)methyl]-2-hydroxy-5-methoxy-](/img/structure/B12580613.png)
![3-Pyridinesulfonic acid, 6-phenyl-2-[(1-phenylethyl)amino]-, phenyl ester](/img/structure/B12580616.png)

![2-(2-{4-[2-(Thiophen-2-yl)ethenyl]phenyl}ethenyl)-1,3-benzothiazole](/img/structure/B12580620.png)

![[(3R,4R)-1-Ethyl-4-(4-fluorophenyl)piperidin-3-yl]methanol](/img/structure/B12580625.png)
![Pyrrolidine, 1-[(6-hexyl-3-pyridinyl)carbonyl]-2-methyl-](/img/structure/B12580626.png)

![4-{(1S)-2,2-Bis[(S)-4-methylbenzene-1-sulfinyl]-1-phenylethyl}morpholine](/img/structure/B12580631.png)



